Journal Name:EES Catalysis
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Research progress and perspectives on photocatalysts based on the lead-free double halide perovskite
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00229B
Photocatalytic technology stands as a promising solution to address the current energy and environmental challenges. Halide perovskites, particularly lead-free double halide perovskites, have garnered recognition as next-generation photocatalysts due to their adjustable bandgap, low binding energy, broad visible light absorption range, and efficient charge carrier transfer. In this review, we explore the utilization of lead-free double halide perovskites characterized by their non-toxic attributes and diverse chemical compositions and properties as photocatalysts for both hydrogen production and carbon dioxide reduction. We commence by presenting an overview of lead-free double halide perovskites, followed by a comprehensive analysis of recent research outcomes pertaining to their application as photocatalysts for hydrogen production and carbon dioxide reduction. Lastly, we discuss the challenges and prospects associated with lead-free double halide perovskite photocatalysts. This review is anticipated to serve as a valuable reference for the development of lead-free double halide perovskite-based photocatalysts, addressing critical aspects in the pursuit of achieving high-efficiency hydrogen generation and carbon dioxide reduction, crucial for our future energy and environmental needs.
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Harnessing single-atom catalysts for CO2 electroreduction: a review of recent advances
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00150D
Electrochemical CO2 reduction is an effective pathway to convert CO2 into valuable fuels and chemicals, which provides a potential alternative to fossil fuel resources and plays a notable role in mitigating environmental issues and energy crises. The feasibility of the CO2 reduction reaction (CO2RR) hinges on the development of catalysts that feature high activity, selectivity, and stability. As a new research frontier, single-atom catalysts (SACs) have shown immense potential in the field of CO2 reduction by virtue of their unique geometric/electronic structures, and have also provided new opportunities for atomic-level understanding of structure–function relationships. Therefore, this review aims to outline recent advances of SACs for CO2RR. We start by introducing the current research status and general synthesis strategies of SACs, and then shift our focus to analyzing the various regulation strategies and deciphering the structure–function relationships of SACs in the CO2RR. Finally, we propose future directions and opportunities for CO2RR-oriented SACs, while also highlighting potential challenges that may be encountered along the way.
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Single atom catalysts for water electrolysis: from catalyst-coated substrate to catalyst-coated membrane
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00165B
Green hydrogen production through water electrolysis is considered the next-generation technology capable of industrial-scale hydrogen production to achieve carbon neutrality. The core of constructing a water electrolyzer lies in designing the membrane electrode assembly (MEA) with optimal integration of the membrane, electrocatalysts, and gas diffusion layer. Among the two representative MEA fabrication methods, catalyst-coated substrates (CCS) and catalyst-coated membranes (CCM), CCM shows great promise due to its catalyst layer/membrane interface contact and scalability. The key factor in the CCM method is the effective application of the powdered catalyst onto the membrane. In this respect, the utilization of single-atom catalysts (SACs) has emerged as a noteworthy focus due to their unprecedented catalytic activity resulting from unique electronic/atomic configurations and high atomic utilization efficiency. Incorporating SACs into CCM–MEA has the potential to be a cutting-edge water electrolysis technology. However, it is still in its infancy due to the instability of the components (SACs, membranes, ionomers, supports) and degradation during the SACs–CCM–MEA fabrication and cell operation. Herein, we outline the representative fabrication method of MEA and provide a comprehensive analysis of SACs applicable to MEA. Then, we discuss the advantages of SACs–CCM–MEA and the challenges for industrial hydrogen production. Finally, this review concludes with future perspectives on the development of single-atom catalyst-coated membranes and the expected achievements.
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Multidisciplinary approaches for enzyme biocatalysis in pharmaceuticals: protein engineering, computational biology, and nanoarchitectonics
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00239J
Enzyme biocatalysis is reshaping pharmaceutical synthesis, offering sustainable and efficient pathways for drug discovery and production. This paradigm shift towards eco-friendly methodologies addresses concerns inherent in traditional chemical synthesis. Enzymes, celebrated for their precision and adaptability to mild conditions, are poised as ideal candidates for pharmaceutical applications. Their versatility facilitates the synthesis of diverse pharmaceutical compounds, ensuring precise drug design and minimizing environmental impact. The integration of multidisciplinary approaches, including protein engineering, computational biology, and nanoarchitectonics, holds the potential to propel enzyme biocatalysis even further. Protein engineering utilizes directed evolution and rational design to customize enzymes, enhancing their stability and efficacy. Computational biology aids in deciphering enzymatic mechanisms, while nanoarchitectonics introduces innovative enzyme integration strategies into continuous flow systems. This comprehensive review explores how these multidisciplinary approaches can revolutionize pharmaceutical research and production. The synergy among these disciplines promises to expedite pharmaceutical processes, promote sustainability, optimize efficiency, and elevate precision—aligning perfectly with the evolving requirements of the pharmaceutical industry.
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The First Year of EES Catalysis
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90024J
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D4EY90003K
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D4EY90002B
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D4EY90001D
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Direct carbonate electrolysis into pure syngas†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00046F
Syngas, a mixture of carbon monoxide (CO) and hydrogen (H2), is a feedstock for a wide variety of chemical processes and is currently produced from fossil fuels. The need to reduce carbon dioxide (CO2) emissions motivates the production of syngas from atmospheric CO2, powered by renewable electricity. Current CO2 electrolyzers require costly separation processes to purify the CO2 reactant stream and to remove unreacted CO2 from the product stream. We demonstrate direct carbonate electrolysis (DCE) in a reactive capture system that avoids the initial CO2 purification process and produces pure syngas with sufficient CO content for direct industrial use (H2/CO ratios of 1–2). The DCE system incorporates a composite CO2 diffusion layer (CDL) that attains high CO selectivity by achieving high alkalinity and available CO2 concentration at the cathode. Applying this strategy, we produce pure syngas in the cathode outlet gas stream with a H2/CO ratio of 1.16 at 200 mA cm−2, corresponding to a CO faradaic efficiency (FE) of 46% and an energy intensity of 52 GJ tsyngas−1. By eliminating intensive upstream and downstream processes, DCE achieves syngas production with 13% less energy than CO2 electrolysis combined with water electrolysis, 39% less energy than past carbonate reduction work, and 75% fewer emissions than the conventional fossil fuel based route.
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High-efficiency electrosynthesis of urea over bacterial cellulose regulated Pd–Cu bimetallic catalyst†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00038E
Ambient synthesis of urea through electrocatalytic coupling reaction of carbon dioxide (CO2) with nitrate (NO3−) has been regarded as a promising means to substitute the industrial energy- and capital-concentrated Haber–Bosch and Bosch–Meiser processes. Here we report the fabrication of PdCu alloying nanoparticles (NPs) anchored on carbonized bacterial cellulose (CBC) (PdCu/CBC) for ambient electrosynthesis of urea. As the electrocatalyst, the PdCu/CBC exhibits superior electrocatalytic activity toward urea synthesis with CO2 and NO3−, affording a remarkable urea yield rate of 763.8 ± 42.8 μg h−1 mgcat.−1 at −0.50 V (vs. RHE) and an exceptional faradaic efficiency (FE) of 69.1 ± 3.8% at −0.40 V (vs. RHE) under ambient conditions. The theoretical calculations unveil that this alloying catalyst provides Pd and Cu dual active sites with favored internal electron transferability, enabling generation of key *NO2 and *CO2 intermediates to facilitate C–N coupling reaction for urea synthesis. The operando spectroscopy characterization studies support the theoretical calculation results. To ensure the accuracy of the analysis data in this work, we investigated in detail the influence of the by-products in urea synthesis on the diacetyl monoxime colorimetric method and 1H nuclear magnetic resonance method for urea quantitative determination.
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Pit-embellished low-valent metal active sites customize CO2 photoreduction to methanol†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00029F
Customizing catalytic reaction pathways by precisely designing the metal active sites and electron–hole separated channels of metal oxides to simultaneously achieve a high yield and selectivity of photocatalytic CO2 reduction to liquid fuel remains a challenge. Herein, we for the first time propose that low-valent tungsten sites favor the formation of key CHO* intermediates for highly selective photocatalytic reduction of CO2 to CH3OH. In situ spectroscopic results and DFT calculations demonstrate that coordinately unsaturated low-valent W sites near the tungsten trioxide (denoted WO3−x) pits serve as catalytic sites and electron capture sites enabling the adsorbed CO2 to selectively form a predominant lower-energy *CHO intermediate instead of *CO, thereby triggering a unique reaction pathway for CO2 reduction to CH3OH. Accordingly, the optimal WO3−x delivers a notable CH3OH selectivity of up to 86% with a high evolution rate of 17 μmol g−1 h−1 under sunlight irradiation. This work highlights how low-valent metal active sites in the surface pits can be controlled at the atomic-level to customize the CO2 reduction reaction (CO2RR) pathway to generate valuable liquid fuels.
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Zr-doped BaTaO2N photocatalyst modified with Na–Pt cocatalyst for efficient hydrogen evolution and Z-scheme water splitting†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00031H
BaTaO2N exhibits hydrogen evolution activity under visible light with wavelengths up to 650 nm and is applicable to Z-scheme overall water splitting (ZOWS). However, the insufficient activity and selectivity of BaTaO2N in the presence of redox mediators limit the efficiency of this process. Herein, we report the use of modified BaTaO2N as a hydrogen evolution photocatalyst in combination with BiVO4 and [Fe(CN)6]3−/4− as the oxygen evolution photocatalyst and redox mediator, respectively. Zr-doped BaTaO2N (BaTaO2N:Zr) synthesized by flux-assisted thermal nitridation and decorated with Na and Pt (Na–Pt) as cocatalysts was found to provide higher hydrogen evolution activity than undoped BaTaO2N. Zr doping extended the lifetime of electrons in the BaTaO2N and promoted electron injection into the Na–Pt cocatalysts. Consequently, Na–Pt/BaTaO2N:Zr modified with Cr2O3 to suppress reverse reactions evolved hydrogen from an aqueous K4[Fe(CN)]6 solution. Optimizing the BaTaO2N photocatalyst and the reaction conditions provided a ZOWS system capable of operating under visible light at wavelengths up to 520 nm. This work indicates that ZOWS systems operable under visible light can be constructed based on detailed investigations of photocatalysts, cocatalysts and redox mediators.
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An anti-poisoning defective catalyst without metal active sites for NH3-SCR via in situ stabilization†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00077F
NOx emission can be controlled through selective catalytic reduction (SCR) by ammonia in industry. However, the SCR catalysts are sensitive to contaminants. Searching for anti-poisoning catalysts has become a perpetual quest for large-scale SCR. Here, we report that hydrogenated titanium dioxide particles containing oxygen vacancies undergo in situ N-doping during NH3-SCR reaction. The N-doped hydrogenated TiO2−x exhibits high denitrification activity and selectivity, long-term stability, H2O and SO2 tolerance, and high poisoning resistance. The DRIFT spectra combined with density functional theory computations demonstrate that the N-dopant as the catalytic active site can enhance O2 and NO adsorption, which can be reduced by NH3via the Eley–Rideal mechanism. This is greatly different from traditional catalysts with metal active sites for NH3 adsorption. The high anti-poisoning performance can be ascribed to the weak interaction between N and toxic reactants. This discovery creates a new concept that non-metal active sites can replace conventional precious/transition metals to avoid poisoning, while being stabilized by in situ doping with reactants.
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90015K
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Evolution of singlet oxygen in peroxymonosulfate activation: a review
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00107A
Given that sulfate-radical-based advanced oxidation processes (SR-AOPs) have attracted great attention in recent years, PMS activation has been reckoned to be an alternative method to the Fenton process in environmental remediation. Hence, in this review, we deliberately retrospect and study the recent progress using singlet oxygen (1O2) in SR-AOPs since 2016. First, the fundamental principles and means of characterization of 1O2 are carefully presented. Several categories of activators, such as metal-free catalysts (e.g., carbon tubes and graphene), metal-based (i.e., the elements Co and Mo), and other metallic-based catalysts (i.e., the elements Fe, Mn, and noble metals), are then specifically proposed. Under these circumstances, the mechanisms of 1O2 formation via direct electron transfer, self-decomposition, superoxide radical mediation, oxygen vacancy, perxoymonosulfate radical recombination, etc., have been deliberately summarized in sections. Notably, the research gaps and perspectives for 1O2 in environmental remediation have been critically put forward. Hopefully, this review can offer detailed and theoretical guidance for researchers participating in the study of 1O2 in SR-AOPs.
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90011H
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Facet-engineered photoelectrochemical nanocatalysts toward fast kinetic lithium–air batteries†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00022B
Despite lithium–air batteries having unprecedented theoretical energy supremacy, rambling Li2O2 growth typically impedes O2 diffusion and electron transfer, causing low capacity, poor charging kinetics and short cycle life. Herein, we propose synergistic catalysis in the cathode by engineering the crystal facet of Fe2O3 nanoplates and introducing a visible light-excited photochemical effect. The growth of Li2O2 is regulated with a uniform distribution, mitigating local product aggregation and thus reducing the barriers of O2 diffusion and electron transfer. The improved reaction kinetics lead to ∼420% capacity improvement, low charge potential, superior rate performance, and long-term stability (300 cycles) in actual air. We reveal a mechanism that photoelectrons around each catalyst node and the resultant homogeneous internal electric field increase charge transfer, decrease soluble intermediates, and enable high electrochemical reversibility of amorphous Li2O2 with an ordered process. This study provides inspiring insights for future research into controlling product ordering in Li–air batteries.
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Selective conversion of polyethylene wastes to methylated aromatics through cascade catalysis†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00011G
Upcycling polyethylene into aromatics has attracted much attention for converting plastic wastes into valuable chemicals, but the general routes strongly depend on harsh conditions, precious metals, and/or wide product distributions. Herein, we report the catalytic conversion of polyethylene to methylated aromatics with high yields over the catalysts of aluminosilicate MFI zeolite nanosheets (s-ZSM-5) and mesoporous MFI zeolite modified with zinc species (Zn/meso-ZSM-5) for cascade reactions of polyethylene depolymerization and olefin aromatization, respectively. Following this route, polyethylene was fully converted into C5+ products yielding 60.1%, of which 76.7% were aromatics at 400 °C, and 93.4% of the collected aromatics were industrially important methylated aromatics, including toluene, xylene, and mesitylene. This strategy can be extended to convert single-use plastics into methylated aromatics, such as polyethylene bottles, shopping bags, food packages, and DKR-310 plastics.
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Exsolved catalyst particles as a plaything of atmosphere and electrochemistry
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00036A
A new type of catalyst preparation yields its active sites not by infiltration but exsolution of reducible transition metals of its own host lattice. These exsolution catalysts offer a high dispersion of catalytically active particles, slow agglomeration, and the possibility of reactivation after poisoning due to redox cycling. The formation of exsolved particles by partial decomposition of the host lattice can be driven by applying a sufficiently reducing atmosphere, elevated temperatures but also by a cathodic bias voltage (provided the host perovskite is an electrode on an oxide ion conducting electrolyte). In addition, such an electrochemical polarisation can change the oxidation state and thus the catalytic activity of exsolved particles. In this work, we investigate the electrochemical switching between an active and an inactive state of iron particles exsolved from thin film mixed conducting model electrodes, namely La0.6Sr0.4FeO3−δ (LSF) and Nd0.6Ca0.4FeO3−δ (NCF), in humid hydrogen atmospheres. We show that the transition between two activity states exhibits a hysteresis-like behaviour in the electrochemical I–V characteristics. Ambient pressure XPS measurements proofed that this hysteresis is linked to the oxidation and reduction of iron particles. Furthermore, it is demonstrated that the surface kinetics of the host material itself has only a negligible impact on the particle exsolution, and that the main impact factors are the surrounding atmosphere as well as the applied electrochemical overpotential. In particular, we suggest a ‘kinetic competition’ between gas atmosphere and oxygen chemical potential in the mixed conducting electrode and discuss possible ways of how this process takes place.
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Single-site catalysts for CO2 electroreduction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00063J
The use of electrocatalytic carbon dioxide reduction (ECR) for producing various high-value-added products is critical for achieving carbon neutrality. In the past decades, single-site catalysts (SSCs), such as single-atom catalysts, homogeneous molecular catalysts, metal–organic-framework-supported and covalent-organic-framework-supported SSCs, have shown good selectivity and activity for ECR. In this review, we systematically discuss the design principles and optimization strategies for ECR SSCs, starting with the reaction mechanism and descriptors of ECR. We highlight representative studies conducted in the past decades to elucidate the selectivity and reaction mechanisms of different types of SCCs for ECR. Finally, we describe the remaining challenges and perspectives in the application of these emerging catalysts.
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